

Spectroscopic and Spectrometric Characterization of 3-Bromo-4'-fluorobiphenyl: A Technical Guide

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Compound of Interest

Compound Name: 3-Bromo-4'-fluorobiphenyl

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This technical guide provides a comprehensive overview of the key spectroscopic and spectrometric data for the characterization of **3-Bromo-4'-fluorobiphenyl** (CAS No: 306935-88-6).^{[1][2]} Due to the limited availability of direct experimental spectra for **3-Bromo-4'-fluorobiphenyl**, this document presents predicted data and data from closely related isomers to offer valuable insights for researchers. The methodologies for obtaining such data are detailed to facilitate experimental replication and further investigation.

Molecular Structure

IUPAC Name: 2-bromo-1-fluoro-4-phenylbenzene^{[1][2]} Molecular Formula: C₁₂H₈BrF^{[1][2][3]}

Molecular Weight: 251.10 g/mol ^{[1][2]}

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For **3-Bromo-4'-fluorobiphenyl**, both ¹H and ¹³C NMR are critical for confirming the substitution pattern on the biphenyl core.

¹H NMR (Proton NMR) Data (Predicted)

The following table summarizes the predicted chemical shifts (δ) for the protons of **3-Bromo-4'-fluorobiphenyl**. These predictions are based on the analysis of related structures such as 3-bromobiphenyl and other substituted biphenyls.^{[4][5]} The aromatic region (typically δ 7.0-8.0 ppm) will show a complex pattern of multiplets due to spin-spin coupling between adjacent protons and through-space coupling with the fluorine atom.

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constants (J, Hz)
H-2', H-6'	~ 7.55 - 7.65	Doublet of doublets (dd)	$J_{H-F} \approx 8.5$, $J_{H-H} \approx 8.5$
H-3', H-5'	~ 7.10 - 7.20	Triplet (t)	$J_{H-H} \approx 8.5$
H-2	~ 7.75 - 7.85	Singlet (s)	-
H-4	~ 7.45 - 7.55	Doublet (d)	$J_{H-H} \approx 8.0$
H-5	~ 7.30 - 7.40	Triplet (t)	$J_{H-H} \approx 8.0$
H-6	~ 7.60 - 7.70	Doublet (d)	$J_{H-H} \approx 8.0$

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. The exact values can vary depending on the solvent and concentration.

¹³C NMR (Carbon-13) Data (Predicted)

The ¹³C NMR spectrum will provide information on the number and electronic environment of the carbon atoms. The presence of bromine and fluorine will significantly influence the chemical shifts of the directly attached carbons and those in close proximity. The predicted chemical shifts are based on data from related compounds like 3-bromobiphenyl.^[6]

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
C-1	~ 140 - 142
C-2	~ 130 - 132
C-3	~ 122 - 124 (C-Br)
C-4	~ 131 - 133
C-5	~ 128 - 130
C-6	~ 126 - 128
C-1'	~ 136 - 138 (d, JC-F \approx 3 Hz)
C-2', C-6'	~ 128 - 130 (d, JC-F \approx 8 Hz)
C-3', C-5'	~ 115 - 117 (d, JC-F \approx 21 Hz)
C-4'	~ 161 - 163 (d, JC-F \approx 245 Hz)

Note: Chemical shifts are referenced to the solvent peak. The carbon attached to fluorine (C-4') will appear as a doublet with a large coupling constant, and other carbons in the fluorinated ring will also show smaller C-F couplings.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **3-Bromo-4'-fluorobiphenyl** is expected to show characteristic absorption bands for aromatic C-H, C=C, C-F, and C-Br bonds. The data below is predicted based on the typical vibrational frequencies of substituted aromatic compounds.^[7]

Vibrational Mode	Expected Wavenumber (cm ⁻¹)	Intensity
Aromatic C-H Stretch	3100 - 3000	Medium to Weak
Aromatic C=C Stretch	1600 - 1450	Medium to Strong
C-F Stretch	1250 - 1100	Strong
C-Br Stretch	700 - 500	Medium to Strong
Out-of-plane C-H Bending	900 - 675	Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. For **3-Bromo-4'-fluorobiphenyl**, high-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula.[\[8\]](#)

Ion	Predicted m/z	Notes
$[M]^+$	249.9793	Molecular ion with ⁷⁹ Br
$[M+2]^+$	251.9773	Isotopic peak due to ⁸¹ Br (approx. 97.9% abundance relative to ⁷⁹ Br)
$[M+H]^+$	250.9872	Protonated molecule
$[M+Na]^+$	272.9691	Sodium adduct

Note: The presence of a bromine atom will result in a characteristic M/M+2 isotopic pattern with nearly equal intensities.[\[3\]](#)

Experimental Protocols

NMR Spectroscopy

A sample of **3-Bromo-4'-fluorobiphenyl** (5-10 mg) is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a 5 mm NMR tube.[9] The spectra are recorded on a 400 MHz or higher field NMR spectrometer.[10] For ^1H NMR, the spectral width is typically set from -2 to 12 ppm. For ^{13}C NMR, a spectral width of 0 to 220 ppm is common. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).[11]

IR Spectroscopy

For a solid sample, an Attenuated Total Reflectance (ATR) FT-IR spectrum can be obtained by placing a small amount of the solid directly on the ATR crystal.[12] Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin disk.[13][14] The spectrum is typically recorded from 4000 to 400 cm^{-1} . [15]

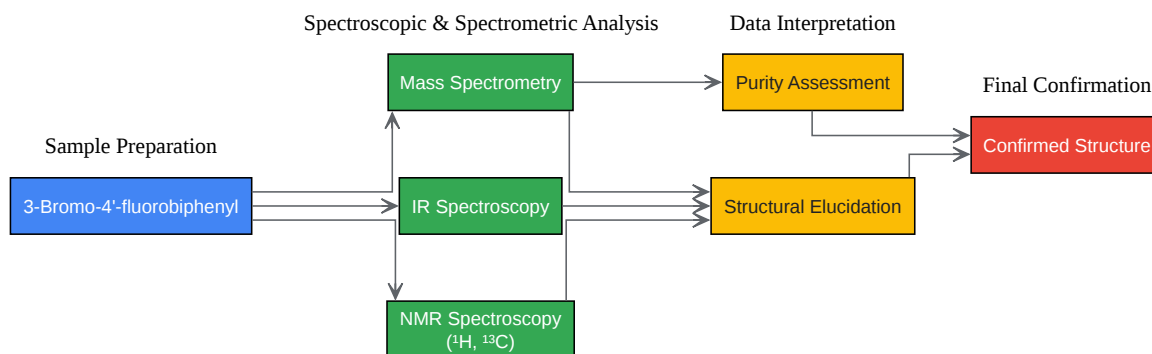
Mass Spectrometry

A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol, acetonitrile). [16] The solution is then introduced into the mass spectrometer, typically using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source for soft ionization to observe the molecular ion.[17][18] High-resolution mass spectra (HRMS) are obtained using a time-of-flight (TOF) or Orbitrap mass analyzer to confirm the elemental composition.[19]

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic and spectrometric analysis of a chemical compound like **3-Bromo-4'-fluorobiphenyl**.



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Caption: Workflow for the characterization of **3-Bromo-4'-fluorobiphenyl**.

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